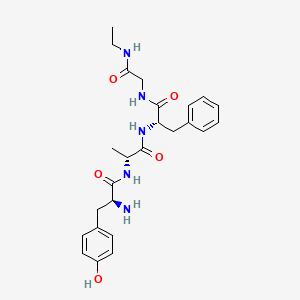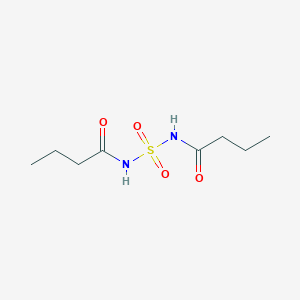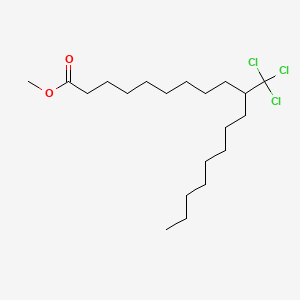
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound with the molecular formula C5H4F7O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions.
Métodos De Preparación
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one typically involves multi-step reactions. One common method includes the fluorination of 1,1,1,2,2,3,3,4,4-Nonafluorobutane with trifluoromethanesulfonyl chloride to produce 1,1,1,2,2,3,3,4,4-Nonafluoro-1-(trifluoromethyl)butane. This intermediate is then reacted with boron trifluoride to yield this compound .
Análisis De Reacciones Químicas
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a fluorinating agent and a special aldehyde reagent in organic synthesis.
Biology: Its unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require high stability and specific reactivity.
Mecanismo De Acción
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, which are influenced by the high electronegativity and reactivity of the fluorine atoms.
Comparación Con Compuestos Similares
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one can be compared with other fluorinated compounds such as:
Perfluoro(3-methylbutan-2-one): This compound has a similar structure but differs in the number and position of fluorine atoms, leading to different reactivity and applications.
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one: This compound also has multiple fluorine atoms but with a different arrangement, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
80553-01-1 |
|---|---|
Fórmula molecular |
C5H3F7O |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5H3F7O/c1-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 |
Clave InChI |
RUWGMSJKDIOWQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
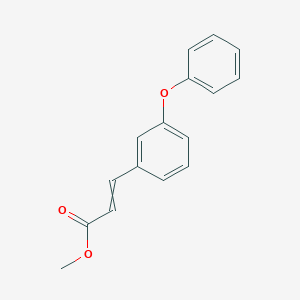
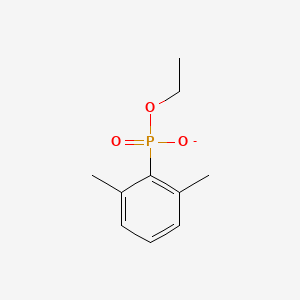
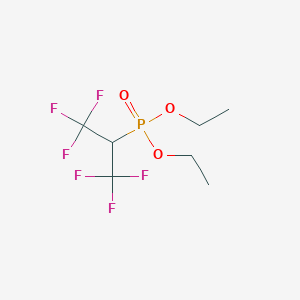

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)


![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
